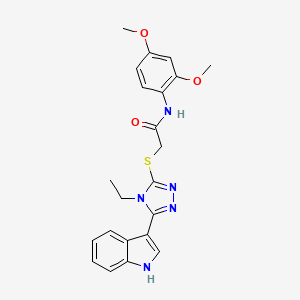

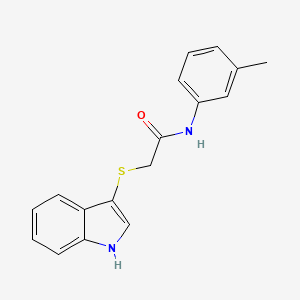

![molecular formula C11H9F2NO6 B2439360 (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid CAS No. 924873-01-8](/img/structure/B2439360.png)

(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of acrylic acid, which is a simple carboxylic acid. The molecule contains a difluoromethoxy group, a methoxy group, and a nitro group attached to a phenyl ring. These functional groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, with the difluoromethoxy, methoxy, and nitro groups as substituents, and an acrylic acid moiety .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and difluoromethoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the nitro group could potentially make the compound explosive under certain conditions .Scientific Research Applications

Chemical Reactions and Derivatives

- The reaction of similar nitroacrylates with toluene and titanium tetrachloride produces various chemical compounds, including benzoxazines and aldehydes, demonstrating the potential reactivity of (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid in synthetic chemistry (Hirotani & Zen, 1994).

Asymmetric Hydrogenation

- Asymmetric hydrogenation of similar acrylic acids yields products with high optical purity, indicating that (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid might be amenable to similar asymmetric synthesis processes (Stoll & Süess, 1974).

Anti-Malarial Agents

- Derivatives of similar acrylic acids have been developed as novel leads for anti-malarial agents, suggesting potential pharmaceutical applications for (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid (Wiesner et al., 2003).

Photohydrolysis in Polyelectrolyte Films

- In studies involving poly(acrylic acid), esterified compounds are incorporated into films and undergo photohydrolysis upon UV exposure. This suggests potential applications of (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid in materials science and photoreactive films (Jensen et al., 2004).

Antibacterial Activities

- Similar compounds to (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid have shown strong antibacterial activities against Staphylococcus aureus, indicating its potential as an antimicrobial agent (Hirao et al., 1971).

Synthesis of Cyclic Compounds

- The catalytic hydrogenation of similar esters leads to various cyclic compounds, highlighting the utility of (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid in the synthesis of cyclic hydroxamic acids and lactams (Hartenstein & Sicker, 1993).

Synthesis of Carbostyrils

- The reduction cyclization of similar propionic acids has been used to synthesize carbostyrils, suggesting that (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid could be used in similar syntheses (McCord et al., 1985).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO6/c1-19-8-4-6(2-3-10(15)16)7(14(17)18)5-9(8)20-11(12)13/h2-5,11H,1H3,(H,15,16)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJRBVVPAMPCOH-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)O)[N+](=O)[O-])OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-])OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

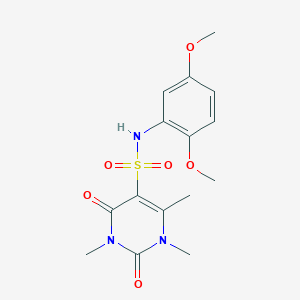

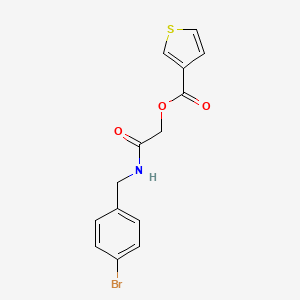

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439279.png)

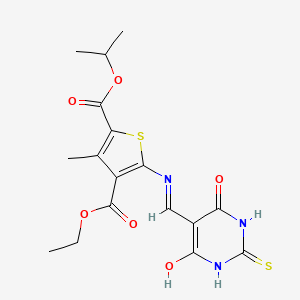

![5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2439281.png)

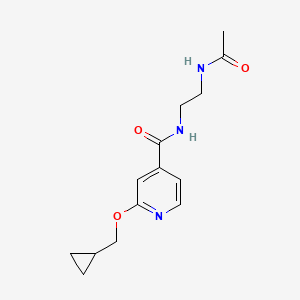

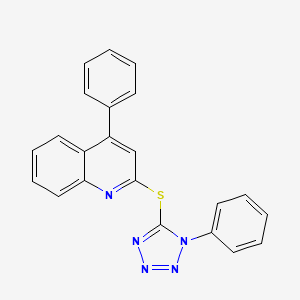

![7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2439290.png)

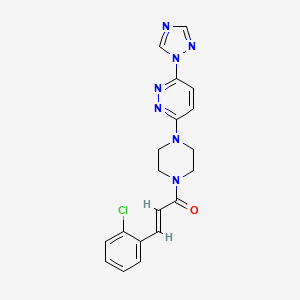

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2439292.png)

![1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2439296.png)

![3-(2-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2439297.png)